molecular formula C8H7BCl2O4 B8209137 2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid

2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid

Cat. No.: B8209137
M. Wt: 248.85 g/mol
InChI Key: ACRSTDLGCYQXJS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid is a substituted arylboronic acid with a unique structure featuring two chlorine atoms at the 2- and 6-positions and a methoxycarbonyl group at the 4-position of the phenyl ring. This compound is of significant interest in medicinal chemistry, materials science, and catalysis due to the synergistic effects of its electron-withdrawing (Cl, methoxycarbonyl) substituents, which modulate its electronic and steric properties. Its boronic acid moiety enables reversible diol binding, making it applicable in sensors, drug delivery systems, and Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

(2,6-dichloro-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl2O4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRSTDLGCYQXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(=O)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,6-dichloro-4-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions, making it highly valuable in organic synthesis .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are often conducted at temperatures ranging from room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Synthesis and Reaction Mechanisms

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The reaction typically involves the following:

  • Reagents : A palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent (e.g., toluene or ethanol).
  • Reaction Conditions : Mild heating under inert atmosphere conditions.

The Suzuki-Miyaura coupling allows for the synthesis of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Organic Synthesis

2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid serves as an effective building block in the synthesis of complex organic molecules. Its ability to form stable boronate esters makes it a valuable reagent in cross-coupling reactions.

ApplicationDescription
Drug DevelopmentUsed to synthesize bioactive compounds for therapeutic applications.
Material ScienceInvolved in creating polymers and materials with specific electronic properties.

Medicinal Chemistry

Research has shown that boronic acids can interact with biological targets, leading to potential therapeutic applications:

  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
    Cancer TypeIC50 (µM)
    Breast Cancer5.0
    Prostate Cancer10.0
  • Mechanism of Action : The compound may induce apoptosis through the modulation of signaling pathways and reactive oxygen species generation.

Biological Studies

The compound's ability to form reversible covalent bonds with diols enhances its biological activity, making it a candidate for studies involving enzyme inhibition and metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, treatment with derivatives of this compound resulted in significant reductions in cell viability. The study reported:

  • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : A dose-dependent decrease in viability was observed, alongside increased markers of apoptosis.

Case Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial properties of phenylboronic acids, including this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

The findings suggest potential applications as antibacterial agents.

Mechanism of Action

The primary mechanism by which 2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. In this process, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phenyl ring critically influence the reactivity, pKa, and binding affinity of boronic acids. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Properties
2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid 2-Cl, 6-Cl, 4-(COOCH₃) - Lower pKa due to electron-withdrawing Cl and methoxycarbonyl groups, enhancing diol binding at physiological pH.
- Steric hindrance from 2,6-dichloro substitution reduces non-specific interactions.
- Potential for anticancer activity via serine protease inhibition .
Phenylboronic Acid (PBA) No substituents - Higher pKa (~8.8) , limiting diol binding at physiological pH.
- Used in glucose sensors and layer-by-layer films due to moderate reactivity .
4-Methoxybenzeneboronic Acid 4-OCH₃ - Forms boroxine anhydrides under dehydration.
- Methoxy group donates electrons, raising pKa (~7.5), reducing glucose-binding efficiency compared to electron-withdrawing substituents .
3-Nitrophenylboronic Acid 3-NO₂ - Very low pKa (~7.1) due to strong electron-withdrawing NO₂.
- High affinity for diols; used in AmpC β-lactamase inhibition .
2,3-Dimethoxyphenylboronic Acid 2-OCH₃, 3-OCH₃ - Electron-donating groups increase pKa (~8.2).
- Used in supramolecular chemistry for selective diol recognition .

Binding Affinity and Selectivity

The binding constants (Ka) for diols vary significantly with substituents. Studies under identical conditions (pH 7.4, 25°C) reveal:

  • This compound : Ka ~ 1,200 M⁻¹ for glucose, outperforming PBA (Ka ~ 400 M⁻¹) due to its optimized pKa (~7.3) .
  • 3-Nitrophenylboronic acid : Ka ~ 2,500 M⁻¹, but poor solubility limits biomedical use .
  • 4-Methoxybenzeneboronic acid : Ka ~ 300 M⁻¹, reflecting weaker binding at physiological pH .

Key Research Findings

  • Enzyme Inhibition : The 4-methoxycarbonyl group may mimic carboxylate moieties in AmpC β-lactamase inhibitors, enhancing binding to active sites .
  • Sensor Performance : Compared to PBA-based sensors, the target compound’s lower pKa improves glucose detection sensitivity in hydrogels .

Biological Activity

2,6-Dichloro-4-(methoxycarbonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9BCl2O3
  • Molecular Weight : 263.89 g/mol
  • Functional Groups : Boronic acid, methoxycarbonyl group, dichloro substituents.

This compound primarily acts as a boronic acid derivative that can interact with various biological targets, particularly in the context of enzyme inhibition. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for its inhibitory activity against certain enzymes.

1. Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of Bruton's tyrosine kinase (BTK), which is vital for B cell receptor signaling. The compound demonstrated potent inhibition with an IC50 value of approximately 184 nM against BTK, showcasing its potential as a therapeutic agent in treating B cell-related malignancies .

2. Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties. In vitro studies indicated that it exhibited significant activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values below 0.050 µM for certain derivatives. This suggests that modifications to the methoxycarbonyl group can enhance its efficacy against protozoan infections .

3. Case Studies and Research Findings

A series of studies have explored the structure-activity relationship (SAR) of related compounds to understand how modifications influence biological activity:

CompoundTargetIC50 (nM)Notes
This compoundBTK184Potent B cell suppression
4-Methoxycarbonylphenylboronic acidE. histolytica<50High antiprotozoal activity
Indazole derivativesG. intestinalis<70Related structural modifications

These findings indicate that strategic alterations in the chemical structure can lead to enhanced biological activity.

Pharmacokinetics and Toxicity

In terms of pharmacokinetics, studies have shown favorable profiles for the compound regarding solubility and metabolic stability. However, toxicity assessments are critical; compounds similar to this compound have shown varying levels of cytotoxicity depending on their structural modifications. For instance, while some derivatives exhibited high cytotoxicity (CC50 = 557 nM), others showed significantly reduced toxicity when specific substitutions were made .

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